molecular formula C7H5Cl2N3 B123380 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine CAS No. 154578-23-1

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Cat. No. B123380
M. Wt: 202.04 g/mol
InChI Key: YMOUUAKORLOHCD-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system combining imidazole and pyridazine rings. This core structure is further substituted with chloro and chloromethyl groups at specific positions, which may influence its chemical reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, including those with chloro and chloromethyl substituents, typically involves multi-step reactions starting from pyridazine precursors. For instance, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions involving reagents like TBTU and chloroamine T . Similarly, other derivatives have been prepared from 3-amino-6-chloropyridazine and appropriate α-halo carbonyl compounds . These methods demonstrate the versatility of the imidazo[1,2-b]pyridazine scaffold for chemical modifications.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis and energy frameworks, have been employed to understand the molecular geometry, electronic properties, and intermolecular interactions of these compounds . The presence of chloro and chloromethyl groups can lead to specific intermolecular interactions, such as hydrogen bonding and halogen interactions, which are crucial for the stability and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

The reactivity of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine and its derivatives can be explored through various chemical reactions, including nucleophilic substitution. For example, the title compound and its vicarious nucleophilic substitution products have been synthesized and characterized, demonstrating the potential for further chemical transformations . The reactivity of the chloro and chloromethyl groups is particularly important for the synthesis of a wide range of substituted derivatives, which can be tailored for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as lipophilicity, are influenced by the nature and position of substituents on the heterocyclic core. The lipophilicities of these compounds have been measured and correlated with chlorine substitution, which is an important factor in determining their biological distribution and interaction with targets . The crystallization behavior and molecular packing of these compounds are also affected by their substituents, as evidenced by the co-crystallization of the title compound with acetic acid and the analysis of intermolecular interactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is used in the synthesis of sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety. These compounds have been evaluated for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, and for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Application in Alzheimer's Disease Research

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques in vitro, a hallmark of Alzheimer's disease. These compounds, particularly with varied substitutions at the 6 and 2 positions, show promise for the development of positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).

Role in Chemical Synthesis

The compound plays a role in chemical synthesis processes. For example, it is used as the starting material for synthesizing imidazo[1,2-b]pyridazine, a key intermediate in the production of fourth-generation cephalosporins like cefozopran (Chen Xue-xi, 2012).

Imaging and Diagnostic Applications

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine derivatives are used in the synthesis of radiolabeled compounds for imaging Peripheral Benzodiazepine Receptors using SPECT, a type of nuclear medicine tomographic imaging technique (Katsifis et al., 2004).

Catalysis and Chemical Reactions

This compound is involved in direct intermolecular C-H arylation processes. It has been utilized in synthesizing various (hetero)arylimidazo[1,2-b]pyridazines, showing the potential for creating diverse chemical structures (Akkaoui et al., 2010).

Antiviral Research

Research has been conducted on the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives for antiviral activities, particularly against human cytomegalovirus and varicella-zoster virus, showing potential as leads in the development of antiviral agents (Galtier et al., 2003).

properties

IUPAC Name

6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-3-5-4-12-7(10-5)2-1-6(9)11-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOUUAKORLOHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450070
Record name 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
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Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

CAS RN

154578-23-1
Record name 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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Record name 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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Record name 154578-23-1
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Synthesis routes and methods

Procedure details

1,3-Dichloroacetone (21.4 g, 168.0 mmol) was added to a solution of 6-chloropyridazin-3-amine (10 g, 77.2 mmol) in acetonitrile (200 ml). The mixture was heated at reflux for 14 h (the reaction was monitored by TLC). The volatiles were removed under reduced pressure and the reaction mixture was diluted with water. The pH was adjusted to ˜7.5 with sodium bicarbonate solution and then extracted with EtOAc. The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography using 14% ethyl acetate in n-hexane and silica gel (230-400 mesh) to afford 6-chloro-2-(chloromethyl) imidazo[1,2-b]pyridazine (6.0 g, 64.1%) as white solid. 1H NMR: 200 MHz, CDCl3: δ 8.0 (s, 1H), 7.9 (d, 1H), 7.1 (d, 1H), 4.75 (s, 2H). MS: [M+H]+: m/z=202.8.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Reactant of Route 5
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Citations

For This Compound
2
Citations
R Paoli-Lombardo, N Primas, S Hutter… - Molbank, 2023 - mdpi.com
As part of our ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, we explored 3-nitroimidazo[1,2-b]pyridazine as a potential new …
Number of citations: 7 www.mdpi.com
T Terme, J Maldonado, MP Crozet… - Journal of …, 2002 - Wiley Online Library
A new heterocyclic reductive alkylating agent, 6‐chloro‐2‐chloromethyl‐3‐nitroimidazo[1,2‐b]pyridazine, was synthesized for the first time. It was shown to react under phase‐transfer …
Number of citations: 20 onlinelibrary.wiley.com

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